trans-2-Pentenal

Übersicht

Beschreibung

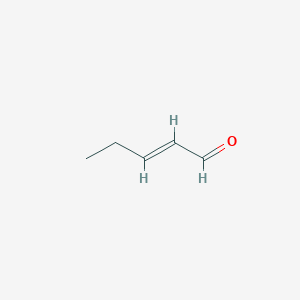

trans-2-Pentenal (C₅H₈O) is an α,β-unsaturated aldehyde with a five-carbon chain and a double bond between the second and third carbon atoms. It is a biogenic volatile organic compound (BVOC) with significant roles in atmospheric chemistry, food flavor, and biological systems . Key characteristics include:

- Occurrence: Found in spices, oxidized seed oils (e.g., walnut oil), cigarette smoke, and fermented products like tea and soybean .

- Biological Activity: Demonstrates selective inhibition of cancer cell growth while sparing normal cells, likely due to its reactivity with glutathione (GSH) .

- Environmental Impact: Undergoes ozonolysis in the atmosphere, contributing to secondary organic aerosol formation .

- Flavor Contribution: Imparts low-intensity aroma in non-fermented teas and oxidized oils, with concentrations typically below 20 µg/g .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-2-Pentenal can be synthesized through various methods. One common method involves the aldol condensation of propanal (propionaldehyde) and ethanal (acetaldehyde). This reaction proceeds in two stages: the formation of 3-hydroxypentanal followed by its thermal dehydration to yield 2-pentenal .

Industrial Production Methods: In industrial settings, 2-pentenal is often produced by treating β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds. This method is advantageous due to its high selectivity and stable reaction conditions .

Analyse Chemischer Reaktionen

Ozonolysis Reaction Mechanisms

trans-2-Pentenal reacts with ozone (O₃) via 1,3-dipolar cycloaddition, forming a primary ozonide that decomposes into carbonyl products and Criegee intermediates (CIs).

Primary Reaction Pathways

- Theoretical Insights :

Reaction with NO₃ Radicals

This compound undergoes hydrogen abstraction and addition reactions with nitrate radicals (NO₃), critical in atmospheric chemistry.

Kinetic Parameters

| Temperature (K) | Rate Constant (, cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 244 | |

| 298 | |

| 374 |

Chlorine Atom-Initiated Reactions

In polluted environments, Cl atoms react with this compound via:

- α-Addition : Forms CH₂ClCH₂CHCHCHO (major pathway).

- β-Addition : Produces CH₂CHClCH₂CHO.

- H-Abstraction : Generates allylic radicals .

Branching Ratios

| Pathway | Contribution (%) |

|---|---|

| α-Addition | 65 |

| β-Addition | 25 |

| H-Abstraction | 10 |

Secondary Reactions of Criegee Intermediates

CIs from ozonolysis undergo further reactions:

Atmospheric and Environmental Impact

Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Industry

Overview

trans-2-Pentenal is widely recognized for its fresh and green aroma, making it a valuable ingredient in food and cosmetic products. It enhances the sensory appeal of various formulations.

Applications

- Flavoring Agent : Used in food products to impart a desirable taste.

- Fragrance Component : Incorporated into perfumes and personal care products for its appealing scent.

Case Study

A study highlighted the effectiveness of this compound in enhancing the flavor profile of certain beverages, demonstrating its potential to improve consumer acceptance and satisfaction .

Synthesis of Fine Chemicals

Overview

This compound serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.

Applications

- Chemical Reactions : Its reactivity allows for the efficient creation of complex molecules.

- Pharmaceuticals : Utilized in the development of new drugs due to its versatile chemical properties.

Data Table: Synthesis Applications

| Application Area | Example Compounds | Reaction Type |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Aldol condensation |

| Agrochemicals | Herbicides | Michael addition |

| Fine Chemicals | Specialty chemicals | Cross-coupling reactions |

Analytical Chemistry

Overview

In analytical laboratories, this compound is employed as a standard in gas chromatography.

Applications

- Calibration Standard : Provides accurate calibration for analyzing other volatile compounds.

- Quality Control : Ensures reliable results in research settings.

Case Study

Research demonstrated that using this compound as a standard improved the accuracy of volatile organic compound analyses in environmental samples .

Biochemical Research

Overview

this compound has been studied for its potential biological activities, particularly its antimicrobial properties.

Applications

- Antimicrobial Research : Investigated for effects on various microorganisms.

- Cell Growth Inhibition : Exhibits selective inhibition of carcinoma cell growth with minimal effect on normal cells .

Environmental Science

Overview

Recent studies have focused on the environmental implications of this compound, particularly regarding atmospheric chemistry.

Applications

- Ozonolysis Studies : Investigated for its role in secondary organic aerosol formation and atmospheric oxidation processes.

- Air Quality Impact : Contributes to understanding air quality dynamics and pollution mechanisms .

Data Table: Environmental Impact Studies

| Study Focus | Findings | Methodology |

|---|---|---|

| Ozonolysis Rate Coefficients | Rate coefficients determined for this compound ozonolysis | Flow reactor experiments |

| Atmospheric Oxidation Mechanisms | Identified major conformers affecting reactivity | Spectroscopic techniques |

Wirkmechanismus

The mechanism of action of 2-pentenal involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can increase intracellular calcium levels, which may contribute to its antitumor effects . Additionally, its α,β-unsaturated aldehyde structure allows it to participate in Michael addition reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

trans-2-Pentenal is compared here with four aldehydes and one ketone based on structural similarity, reactivity, and functional roles.

Structural and Functional Comparison

Reactivity and Biochemical Activity

Enzymatic Reactivity

- MhyADH Enzyme : this compound shows 1.6-fold higher activity than 3-penten-2-one, highlighting the preference for aldehydes over ketones .

- GSH Adduct Formation : Reacts with glutathione to form cytotoxic adducts, similar to acrolein and crotonaldehyde but with selective action against cancer cells .

Oxidative Stability

- In oxidized oils, this compound and hexanal are stable markers of rancidity, unaffected by phenolic antioxidants like those in olive oil .

Atmospheric Chemistry

Key Research Findings

Anticancer Potential: this compound’s selective inhibition of cancer cells (e.g., Colon-26 carcinoma) contrasts with acrolein’s broad cytotoxicity, making it a promising therapeutic candidate .

Atmospheric Behavior : Conformational diversity (e.g., trans-s-trans and trans-s-cis structures) influences its reactivity in ozone-driven pathways, with implications for air quality modeling .

Flavor Dynamics : Despite low concentrations in teas and oils, this compound contributes to complex flavor profiles alongside compounds like hexanal and (Z)-hex-2-enal .

Biologische Aktivität

Trans-2-pentenal (T2P) is an α,β-unsaturated aldehyde that has garnered attention due to its biological activity and environmental implications. Its relevance spans various fields, including atmospheric chemistry, toxicology, and neurobiology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the chemical formula CHO and is characterized by its unsaturated aldehyde structure. It participates in several chemical reactions, notably ozonolysis, which is crucial in atmospheric chemistry. The ozonolysis of T2P leads to the formation of various products, including glyoxal and propanal, which can significantly impact air quality and contribute to secondary organic aerosol formation.

Ozonolysis Kinetics

Recent studies have investigated the kinetics of T2P ozonolysis using advanced experimental setups such as laminar flow reactors and atmospheric simulation chambers. The average rate coefficient for the ozonolysis reaction was found to be at room temperature (298 K) . The following table summarizes key findings related to the reaction products:

| Product | Yield (%) |

|---|---|

| Glyoxal | 57 ± 10 |

| Propanal | 42 ± 12 |

| Acetaldehyde | 9 ± 3 |

| 2-Hydroxypropanal | 5 ± 2 |

These yields were determined through gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR), indicating the complex nature of T2P's reactivity in the atmosphere .

Biological Activity

This compound exhibits notable biological activity, particularly in neurobiology. Research has shown that T2P increases intracellular calcium ion concentration ([Ca]) in cultured neonatal rat trigeminal ganglion neurons. This effect is mediated through activation of the transient receptor potential ankyrin 1 (TRPA1) channel, which is known to play a role in sensory perception .

Toxicological Studies

Toxicological assessments have indicated that this compound can induce mutagenic effects in cell cultures. A study demonstrated that at concentrations ranging from 0.003 to 0.3 mM, T2P caused a dose-dependent increase in mutations in Chinese hamster lung V79 cells . This raises concerns regarding its potential health impacts upon exposure.

Environmental Implications

As a biogenic volatile organic compound (BVOC), this compound contributes significantly to atmospheric chemistry. Its role in secondary organic aerosol formation is critical in urban environments where ozone levels are elevated. The reaction pathways involving T2P can lead to the generation of various oxidized products that influence climate and air quality .

Case Studies

Case Study 1: Atmospheric Impact

A study conducted in urban areas revealed that this compound levels correlate with increased ozone concentrations, leading to higher rates of secondary organic aerosol formation. This underscores the importance of monitoring T2P emissions as part of air quality management strategies.

Case Study 2: Neurobiological Effects

In a laboratory setting, researchers exposed neonatal rat trigeminal ganglion neurons to varying concentrations of this compound. The results indicated significant activation of TRPA1 channels, suggesting that T2P may have implications for sensory processing and pain perception .

Q & A

Basic Research Questions

Q. What are the most reliable synthesis methods for producing high-purity trans-2-Pentenal, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis via catalytic oxidation of pentenols or aldol condensation of smaller aldehydes is common. Optimize temperature (e.g., 80–120°C), solvent polarity, and catalyst selection (e.g., acidic or enzymatic catalysts) to enhance yield . Purity can be verified using gas chromatography-mass spectrometry (GC-MS) with internal standards . For enzymatic routes, biomass-derived substrates may require pH-controlled environments to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability under varying conditions?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural isomers and monitors degradation products. Fourier-transform infrared (FTIR) spectroscopy tracks carbonyl group stability under thermal stress. For real-time stability analysis, combine differential scanning calorimetry (DSC) with GC-MS to correlate thermal events with chemical decomposition .

Q. How can researchers safely handle this compound given its volatility and potential irritant properties?

- Methodological Answer : Use fume hoods for all manipulations and store under inert gas (e.g., argon) at ≤4°C. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Acute toxicity data from rodent models suggest limiting exposure to <10 ppm in air . Conduct risk assessments using Safety Data Sheets (SDS) and institutional biosafety protocols.

Advanced Research Questions

Q. What mechanisms underlie this compound’s role in intracellular calcium signaling, and how do these pathways vary across cell types?

- Methodological Answer : In rat trigeminal neurons, this compound activates TRPA1 channels, increasing cytosolic Ca²⁺. Use calcium imaging (e.g., Fura-2 AM dye) and channel-specific inhibitors (e.g., HC-030031) to isolate pathways. Compare responses in neuronal vs. non-neuronal cells (e.g., HEK293) via patch-clamp electrophysiology to assess tissue-specific effects .

Q. How can contradictory data on this compound’s environmental degradation rates be resolved?

- Methodological Answer : Discrepancies in half-life studies (e.g., aqueous vs. atmospheric degradation) may stem from variable ozone levels or pH. Design controlled experiments using environmental chambers to isolate factors (UV intensity, humidity). Validate models with isotopic labeling (¹⁴C-trans-2-Pentenal) to track degradation products quantitatively .

Q. What computational models best predict this compound’s reactivity in organic synthesis or biological systems?

- Methodological Answer : Density functional theory (DFT) simulations model electrophilic behavior at the α,β-unsaturated carbonyl site. Compare predicted reaction pathways (e.g., Michael addition) with experimental HPLC data. For biological systems, molecular docking (AutoDock Vina) can predict protein-ligand interactions, validated by mutagenesis studies .

Q. How should researchers design experiments to distinguish between direct and indirect effects of this compound in oxidative stress assays?

- Methodological Answer : Use ROS (reactive oxygen species) scavengers (e.g., N-acetylcysteine) alongside this compound treatment in cell cultures. Measure lipid peroxidation (malondialdehyde assay) and glutathione levels. Include controls with structurally similar aldehydes (e.g., acrolein) to isolate structure-activity relationships .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare effects across concentrations. For high-throughput data, employ machine learning (random forests) to identify biomarkers of exposure .

Q. How can secondary data from public repositories be integrated with primary experiments to validate this compound’s bioactivity?

- Methodological Answer : Curate datasets from ChEMBL or PubChem on analogous aldehydes. Perform meta-analysis using fixed-effects models to identify conserved pathways. Validate predictions via targeted assays (e.g., qPCR for oxidative stress genes) .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound research, particularly when using enzymatic synthesis methods?

- Methodological Answer :

Document enzyme source (e.g., microbial strain ID), purification protocols, and activity assays. Share raw data (e.g., kinetic curves) in public repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .

Eigenschaften

IUPAC Name |

(E)-pent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCTIQRPGSLPT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858788 | |

| Record name | (E)-2-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma | |

| Record name | 2-Pentenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.856 (21°) | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1576-87-0, 764-39-6, 31424-04-1 | |

| Record name | (E)-2-Pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031424041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-pent-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A4R3CQA2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.